molecular formula C7H10N2O B1464288 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine CAS No. 927803-62-1

4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine

Cat. No.: B1464288
CAS No.: 927803-62-1
M. Wt: 138.17 g/mol
InChI Key: YBXHLDUQMNMWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine typically involves the reaction of 2-oxocyclohexanecarbonitrile with hydroxylamine hydrochloride in the presence of acetic acid. The reaction is carried out at 60°C for 15 hours, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using efficient catalysts, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit GABA uptake, thereby enhancing GABAergic neurotransmission. This action is mediated through its binding to GABA transporters, leading to increased GABA levels in the synaptic cleft .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine
  • 4,5,6,7-Tetrahydrobenzo[d]thiazole
  • Isoxazole derivatives

Comparison: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-amine is unique due to its specific substitution pattern and biological activity. Compared to other isoxazole derivatives, it exhibits distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

CAS No.

927803-62-1

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-4-amine

InChI

InChI=1S/C7H10N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2

InChI Key

YBXHLDUQMNMWOM-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)ON=C2)N

Canonical SMILES

C1CC(C2=C(C1)ON=C2)N

Origin of Product

United States

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